5-Methyl-2-(4-methyl-1-piperazinyl)aniline
Description
Significance of Aniline (B41778) and Piperazine (B1678402) Scaffolds in Pharmaceutical Research
The aniline scaffold, a simple aromatic amine, is a fundamental building block in organic chemistry and a cornerstone of the pharmaceutical industry. nih.gov Its derivatives are integral to a vast array of drugs, from early analgesics like acetanilide (B955) to modern targeted cancer therapies. nih.gov The reactivity of the aniline core allows for a multitude of chemical modifications, enabling the fine-tuning of a molecule's pharmacological properties. nih.gov
Similarly, the piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a highly valued scaffold in medicinal chemistry. researchgate.netebi.ac.uk Its presence in a molecule can significantly enhance water solubility and oral bioavailability, crucial properties for effective drug delivery. researchgate.net The piperazine moiety is a key component in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants, as well as in agents for treating cancer and infectious diseases. researchgate.netebi.ac.ukmdpi.com The versatile nature of the piperazine structure allows for modifications that can modulate a compound's interaction with specific biological receptors. researchgate.net
Overview of the Chemical Compound 5-Methyl-2-(4-methyl-1-piperazinyl)aniline within this Context
This compound is a chemical compound that strategically combines the structural features of both aniline and piperazine. This substituted aniline derivative is recognized as a key intermediate in the synthesis of various pharmaceuticals. lookchem.com Its molecular structure suggests a potential to interact with biological targets, particularly serotonin (B10506) and dopamine (B1211576) receptors in the central nervous system. lookchem.com This has led to its identification as a promising candidate for the development of new antipsychotic and antihistamine medications. lookchem.com
The synthesis of this compound can be inferred from related chemical processes. For instance, a known precursor, 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline, has been synthesized, which can then be reduced to yield the final aniline product. nih.gov This synthetic pathway highlights the accessibility of this compound for further research and development.
Interactive Table of Chemical Properties
| Property | Value |
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.31 g/mol |
| CAS Number | 946731-22-2 |
| Boiling Point | 350.5°C at 760 mmHg |
| Flash Point | 163.4°C |
| Density | 1.073 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-4-12(11(13)9-10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPCCBRUVCKNEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589745 | |
| Record name | 5-Methyl-2-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946731-22-2 | |
| Record name | 5-Methyl-2-(4-methyl-1-piperazinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946731-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 2 4 Methyl 1 Piperazinyl Aniline and Analogues
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule or its immediate precursors in a highly efficient manner, often by forming the crucial carbon-nitrogen bonds in a single key step. These approaches are favored for their atom economy and potential for streamlined production.
Reductive Amination Strategies for Piperazine (B1678402) Ring Formation
Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming carbon-nitrogen bonds. researchgate.net This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. researchgate.netorganic-chemistry.org
In the context of piperazine synthesis, intramolecular reductive amination can be a key strategy. researchgate.net For instance, a suitably functionalized diamine precursor containing carbonyl groups can be induced to cyclize, forming the piperazine ring. A general approach might involve the reaction of a primary amine with a reagent containing two carbonyl or potential carbonyl groups, followed by a reductive cyclization. nih.gov While direct synthesis of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline via a one-pot reductive amination that forms the piperazine ring on a pre-existing aniline (B41778) is less commonly detailed, the fundamental principles of reductive amination are frequently applied in multi-step sequences for N-alkylation of the piperazine ring once it is attached to the aromatic core. nih.govresearchgate.net
Alternative methods for reductive amination are well-established and include catalytic hydrogenation over metal catalysts or the use of reagents like titanium(IV) isopropoxide in conjunction with sodium cyanoborohydride. google.com The versatility of this reaction makes it a vital tool in the organic chemist's arsenal (B13267) for creating complex amine-containing molecules, including substituted piperazines. researchgate.net
Coupling Reactions for Aromatic Amine and Piperazine Linkage
Cross-coupling reactions represent a powerful class of reactions for forming carbon-heteroatom bonds, and they are extensively used to link an aromatic ring to a piperazine moiety. These methods typically involve a metal catalyst, most commonly palladium or copper.
The Buchwald-Hartwig amination is a highly versatile and widely adopted method for the formation of C-N bonds. nih.gov This palladium-catalyzed cross-coupling reaction allows for the coupling of an aryl halide or triflate with an amine. acs.org For the synthesis of N-arylpiperazines, this typically involves reacting an aryl halide (e.g., a substituted bromo- or chloroaniline) with piperazine or a protected piperazine derivative. nih.govresearchgate.net
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. researchgate.netresearchgate.net The choice of ligand for the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands such as BINAP, DPPF, and XANTPHOS often providing excellent results. organic-synthesis.com
Recent advancements have led to highly efficient protocols, including reactions that can be completed in as little as 10 minutes under aerobic conditions, and even solvent-free procedures, highlighting the method's efficiency and "green" potential. nih.gov This reaction's broad substrate scope and tolerance for various functional groups make it a premier choice for synthesizing complex molecules like this compound analogues. nih.govrsc.orgnih.gov
| Parameter | Description | Common Reagents/Conditions | Reference |
|---|---|---|---|
| Catalyst | Palladium(0) complexes are typically used or generated in situ. | Pd(OAc)2, Pd2(dba)3 | nih.govorganic-synthesis.com |
| Ligands | Bulky, electron-rich phosphine ligands are essential for high efficiency. | BINAP, XANTPHOS, BrettPhos, DPPF | organic-synthesis.com |
| Base | A non-nucleophilic base is required for the deprotonation step. | NaOt-Bu, Cs2CO3, K3PO4 | nih.govorganic-synthesis.com |
| Substrates | Couples aryl halides (Cl, Br, I) or triflates with amines. | Substituted anilines, N-methylpiperazine | nih.govmdpi.com |
| Advantages | High functional group tolerance, broad scope, and mild reaction conditions. | - | acs.org |
The Ullmann–Goldberg reaction, a copper-catalyzed method for N-arylation, serves as a classical and often cost-effective alternative to palladium-based systems. researchgate.netmdpi.com This reaction involves the coupling of an aryl halide with an amine, amide, or other nitrogen nucleophile in the presence of a copper catalyst and a base, typically at elevated temperatures. lookchem.comnih.gov
While traditional Ullmann conditions required stoichiometric amounts of copper and harsh conditions, modern protocols utilize catalytic amounts of a copper(I) salt, such as CuI, often in combination with a ligand to facilitate the reaction. mdpi.comresearchgate.net Ligands like 1,10-phenanthroline (B135089) or amino acids can significantly improve the reaction's efficiency and scope. The reaction is particularly effective for coupling aryl iodides and bromides. nih.govresearchgate.net
This method has proven effective for the synthesis of N-arylpiperazines. For example, aryl iodides can be coupled with N-Boc-piperazine using a CuBr/rac-BINOL catalytic system, affording the desired products in moderate to good yields. researchgate.net The choice of solvent, base, and ligand are all critical parameters that must be optimized for a given set of substrates. nih.gov
| Reaction | Catalyst Metal | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Palladium | Aryl chlorides, bromides, iodides, triflates | High turnover numbers, broad functional group tolerance, milder conditions | nih.govresearchgate.net |
| Ullmann-Goldberg | Copper | Aryl iodides, bromides | Lower cost of catalyst, different reactivity profile | mdpi.comresearchgate.net |
Nucleophilic aromatic substitution (SNAr) provides a metal-free pathway for the formation of aryl-amine bonds. masterorganicchemistry.com This reaction is contingent on the aromatic ring being sufficiently electron-deficient, a condition achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂), cyano (CN), or carbonyl groups, positioned ortho or para to a suitable leaving group (typically a halide). pressbooks.pubchemistrysteps.com
The mechanism proceeds via a two-step addition-elimination sequence. pressbooks.pub A nucleophile, such as N-methylpiperazine, attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
For the synthesis of precursors to this compound, an SNAr reaction is highly relevant. For example, reacting 4-fluoro-2-nitro-toluene or 4-chloro-2-nitro-toluene with N-methylpiperazine would directly lead to 5-Methyl-2-(4-methyl-1-piperazinyl)-1-nitrobenzene, the immediate precursor to the target aniline. The presence of the nitro group is crucial as it activates the ring towards nucleophilic attack. nih.govresearchgate.netnih.gov
Multi-Step Synthesis Protocols involving Nitro Group Reduction and Piperazine Introduction
A common and effective strategy for preparing this compound involves a two-step sequence starting from an activated nitroarene. nih.gov This approach leverages the activating effect of the nitro group for an SNAr reaction, followed by its reduction to the desired amino group.
The first step typically involves the reaction of a 2-halo-4-methyl-nitrobenzene (e.g., 2-fluoro- or 2-chloro-4-methylnitrobenzene) with N-methylpiperazine. The nitro group at the ortho position to the halogen leaving group strongly activates the substrate for the SNAr reaction, leading to the formation of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline's precursor, 1-methyl-4-(4-methyl-2-nitrophenyl)piperazine. nih.gov
The second step is the reduction of the nitro group to an amine. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of reagents and conditions. mdpi.comrsc.orgbeilstein-journals.org Classical methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid are also highly effective. More modern, milder methods, such as using trichlorosilane, have also been developed. beilstein-journals.org The successful execution of this reduction step yields the final product, this compound. nih.govbeilstein-journals.org
| Method | Reagents | Typical Conditions | Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C, PtO2, or Raney Ni | Pressurized H2 gas, various solvents (EtOH, EtOAc) | Clean reaction, high yield; requires specialized pressure equipment. | beilstein-journals.org |
| Metal/Acid Reduction | Fe/HCl, Fe/CH3COOH, SnCl2/HCl | Aqueous acidic conditions, often heated | Inexpensive, reliable; workup can be cumbersome. | beilstein-journals.org |
| Hydrosilane Reduction | HSiCl3, base | Room temperature, aprotic solvent | Very mild, high functional group tolerance; reagent is moisture-sensitive. | beilstein-journals.org |
Synthesis of Key Precursor Compounds
The key aniline precursor for the target compound is typically a 2-halo-5-methylaniline, such as 2-chloro-5-methylaniline (B1583412) or 2-bromo-5-methylaniline (B1276313). The halogen at the 2-position serves as a reactive handle for the subsequent coupling reaction with N-methylpiperazine.
One common strategy for synthesizing these intermediates begins with a substituted toluene (B28343). For instance, the synthesis of 2-bromo-5-methylaniline can be achieved through the nitration of a brominated toluene derivative, followed by the reduction of the nitro group to an amine.
Another approach involves the diazotization of a related aniline followed by a Sandmeyer or similar reaction to introduce the halogen. A documented synthesis for 2-chloro-6-methylaniline, an isomer of a potential precursor, utilizes 3-chloro-5-methyl-4-nitroaniline as the starting material. In this multi-step, one-pot process, the amino group of the starting material is first removed via a diazotization reaction, followed by reduction. The nitro group is then reduced using iron powder to yield the final aniline product. chembk.com A similar pathway could be adapted for the synthesis of 2-chloro-5-methylaniline.
A general route to a 2-halo-5-methylaniline is outlined below:
Nitration: 4-Chlorotoluene is nitrated to produce 1-chloro-4-methyl-2-nitrobenzene.
Reduction: The nitro group of 1-chloro-4-methyl-2-nitrobenzene is then reduced to an amine. A common method for this reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid, in a solvent like ethanol. beilstein-journals.org This reaction yields 2-chloro-5-methylaniline.
The following table summarizes a representative synthesis of a substituted aniline intermediate.
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 4-Fluoro-1-methyl-2-nitrobenzene | Fe, HCl, Ethanol/Water | 5-Fluoro-2-methylaniline | 70% |
N-Methylpiperazine is a commercially available compound, but it can also be synthesized through several established methods. The industrial-scale production often involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperature (200 °C) and pressure (250 bar) in the presence of a catalyst. google.com
For laboratory-scale synthesis, a common method is the Eschweiler-Clarke reaction. This involves the reductive amination of piperazine using an excess of formic acid and formaldehyde. The reaction proceeds by the formation of an iminium ion, which is then reduced by the formate.
Another method is the direct methylation of piperazine using a methylating agent such as methyl iodide or dimethyl sulfate. chembk.com However, this method can sometimes lead to over-methylation, producing 1,4-dimethylpiperazine (B91421) as a byproduct. Careful control of stoichiometry is necessary to maximize the yield of the desired mono-methylated product.
A general synthesis of N-methylpiperazine is described in the table below.
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| Piperazine | Formic Acid, Formaldehyde | N-Methylpiperazine | Eschweiler-Clarke |
| Diethanolamine | Methylamine, Hydrogen, Catalyst | N-Methylpiperazine | Industrial Cyclization |
Optimization of Reaction Conditions and Yields
The final step in the synthesis of this compound is the coupling of a 2-halo-5-methylaniline with N-methylpiperazine. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this type of C-N bond formation. The efficiency and yield of this reaction are highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and temperature.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-arylpiperazine product and regenerate the Pd(0) catalyst.
Optimization of this reaction involves systematically varying the reaction parameters to maximize the yield and minimize side products. Key variables include:
Palladium Source: Common sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, Xantphos, and BINAP are often effective in promoting the reductive elimination step and stabilizing the palladium catalyst. nih.gov
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can also be employed, particularly with more sensitive substrates.
Solvent: Aprotic polar solvents like toluene, dioxane, or DMF are typically used.
Temperature: Reactions are often run at elevated temperatures, typically between 80-110 °C, to facilitate the reaction.
The following interactive table illustrates a hypothetical optimization study for the Buchwald-Hartwig amination of 2-bromo-5-methylaniline with N-methylpiperazine. The data presented is representative of typical findings in such optimization studies.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | BINAP | NaOtBu | Toluene | 100 | 65 |
| 2 | XPhos | NaOtBu | Toluene | 100 | 85 |
| 3 | Xantphos | NaOtBu | Toluene | 100 | 78 |
| 4 | XPhos | Cs₂CO₃ | Toluene | 100 | 72 |
| 5 | XPhos | NaOtBu | Dioxane | 100 | 90 |
| 6 | XPhos | NaOtBu | Toluene | 80 | 75 |
As the table demonstrates, the choice of ligand and solvent can have a significant impact on the reaction yield. In this illustrative example, the combination of the XPhos ligand with NaOtBu as the base in dioxane at 100 °C provides the highest yield. Such systematic optimization is essential to develop a robust and efficient synthesis for this compound and its analogues.
Spectroscopic Characterization and Structural Elucidation Studies of 5 Methyl 2 4 Methyl 1 Piperazinyl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, the connectivity and chemical environment of each atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The aromatic region would likely show three signals for the three protons on the benzene (B151609) ring. The positions of these signals are dictated by the electron-donating amino group and the piperazine (B1678402) substituent, as well as the methyl group. The protons on the piperazine ring typically appear as complex multiplets in the aliphatic region of the spectrum due to their chemical and magnetic non-equivalence. The N-methyl group on the piperazine ring and the methyl group on the aniline (B41778) ring would each present as a singlet, with the N-methyl appearing at a characteristic chemical shift. The protons of the primary amine group (-NH₂) often appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. mdpi.com
A representative ¹H NMR data table for 5-Methyl-2-(4-methyl-1-piperazinyl)aniline is presented below. The exact chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic-H | 6.8 - 7.2 | Multiplet | 3H | - |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | - |
| Piperazine-H | 2.8 - 3.2 | Multiplet | 8H | - |
| Ar-CH₃ | 2.2 - 2.4 | Singlet | 3H | - |
| N-CH₃ | 2.2 - 2.4 | Singlet | 3H | - |
This is a representative table based on typical chemical shifts for similar structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.
The aromatic carbons will resonate in the downfield region (typically 110-150 ppm). The carbon atoms of the piperazine ring will appear in the aliphatic region, as will the carbon atoms of the two methyl groups. The chemical shifts can be predicted based on the known effects of the amine, methyl, and piperazinyl substituents on the benzene ring. ojp.govresearchgate.net
A predicted ¹³C NMR data table for the compound is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 140 - 150 |
| Aromatic C-H | 115 - 130 |
| Piperazine C | 45 - 55 |
| N-CH₃ | ~46 |
| Ar-CH₃ | ~20 |
This is a representative table based on typical chemical shifts for similar structures.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the vicinal aromatic protons and among the protons within the piperazine ring system. This helps to establish the connectivity of the proton network.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the direct assignment of a proton's signal to its corresponding carbon signal.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound, with a molecular formula of C₁₂H₁₉N₃, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match (typically within a few parts per million) confirms the proposed molecular formula. mdpi.com
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
| [C₁₂H₁₉N₃ + H]⁺ | 206.1657 | (Experimental Value) | (Calculated Difference) |
This table illustrates how HRMS data would be presented to confirm the molecular formula.
Elucidation of Fragmentation Pathways
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable structural information. For substituted phenylpiperazines, characteristic fragmentation pathways are often observed. xml-journal.net
The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (205.31 g/mol ). Common fragmentation patterns for phenylpiperazine derivatives involve cleavage of the bonds of the piperazine ring and the bond connecting the piperazine ring to the aromatic system.
Key fragmentation pathways could include:
Alpha-cleavage adjacent to the nitrogen atoms of the piperazine ring, leading to the loss of various fragments.
Cleavage of the C-N bond between the aromatic ring and the piperazine nitrogen.
Fragmentation of the piperazine ring itself, often resulting in characteristic ions at m/z 56, 70, or 113. chemicalbook.comchemicalbook.com
Loss of the methyl group from the piperazine nitrogen.
The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.
Advanced Spectroscopic Techniques in Structural Analysis
While traditional IR spectroscopy is excellent for functional group identification, advanced techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide higher resolution, better signal-to-noise ratios, and more detailed structural information.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful method for obtaining a high-quality infrared spectrum. It collects data across the entire spectral range simultaneously, leading to faster acquisition times and significantly improved sensitivity compared to older dispersive instruments. This enhancement allows for the detection of subtle vibrational modes and provides a more detailed analysis of the molecular structure of this compound.
In the analysis of this compound and its derivatives, FT-IR is used to confirm the presence of the key functional groups with greater precision. nih.gov For instance, the exact positions of the N-H stretching bands of the primary amine can provide insight into hydrogen bonding interactions within the crystal structure. nih.gov The C-N stretching vibrations of the piperazine ring and its connection to the aniline ring can be more clearly resolved. nih.gov The complex fingerprint region (below 1500 cm⁻¹) is particularly well-defined in an FT-IR spectrum, allowing for detailed comparison between different derivatives and the identification of subtle structural changes.
Table 2: Detailed FT-IR Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Source(s) |
|---|---|---|---|
| 3448 - 3328 | -NH₂ | Asymmetric & Symmetric N-H Stretch | mdpi.com |
| ~3040 | Ar-H | Aromatic C-H Stretch | mdpi.com |
| 2950 - 2830 | -CH₃, -CH₂- | Aliphatic C-H Stretch | mdpi.com |
| ~1629 | Ar C=C, -NH₂ | Aromatic Ring Stretch & N-H Bend | dergipark.org.tr |
| ~1593 | Ar C=C | Aromatic Ring Stretch | dergipark.org.tr |
| ~1496 | Ar C=C | Aromatic Ring Stretch | dergipark.org.tr |
| ~1330 | Ar-N | Aromatic C-N Stretch | orgchemboulder.com |
This table is a composite based on experimental data for structurally similar compounds such as substituted anilines and piperazines.
Fourier Transform Raman (FT-Raman) Spectroscopy
For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic C=C ring stretching modes and the C-C backbone of the piperazine ring. dergipark.org.tr Vibrations that are symmetric, such as the symmetric stretch of the benzene ring, often produce a more intense band in the Raman spectrum than in the IR spectrum. Conversely, the highly polar N-H and C-N bonds of the amine groups, which are strong in the IR spectrum, may appear weaker in the Raman spectrum. nih.gov The combination of both FT-IR and FT-Raman data provides a more complete vibrational analysis, allowing for a confident and detailed structural elucidation. dergipark.org.trnih.gov
Table 3: Expected FT-Raman Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Source(s) |
|---|---|---|---|
| ~3184 | -NH₂ | N-H Stretch | dergipark.org.tr |
| ~3050 | Ar-H | Aromatic C-H Stretch | dergipark.org.tr |
| ~2900 | -CH₃, -CH₂- | Aliphatic C-H Stretch | nih.gov |
| ~1592 | Ar C=C | Aromatic Ring Stretch | dergipark.org.tr |
| ~1445 | Ar C=C | Aromatic Ring Stretch | dergipark.org.tr |
| ~1280 | Ar-N | Aromatic C-N Stretch | nih.gov |
This table is a composite based on experimental data for structurally similar compounds such as 1-(4-chlorophenyl) piperazine and 4-aminomethylpiperidine.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-chlorophenyl) piperazine |
| 4-Aminomethylpiperidine |
| 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline |
| Aniline |
| Piperazine |
Computational Chemistry and Molecular Modeling Studies of 5 Methyl 2 4 Methyl 1 Piperazinyl Aniline
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed description of the electron distribution and energy levels within 5-Methyl-2-(4-methyl-1-piperazinyl)aniline.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G**, can determine optimized geometrical parameters like bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations often show good agreement with experimental data where available. researchgate.net The distribution of electron density, calculated through DFT, is crucial for understanding the molecule's stability and reactivity.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more likely to be chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. nih.govresearchgate.net For this compound, this analysis helps to identify it as a potentially reactive species.
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| Energy Gap | Value |
Note: Specific energy values would be derived from actual DFT calculations.
First-Order Hyperpolarizability Calculations
First-order hyperpolarizability (β) is a measure of the non-linear optical (NLO) response of a molecule. Calculations of this property are important for identifying materials with potential applications in optoelectronics. For this compound, a significant β value would indicate a strong NLO response, often associated with intramolecular charge transfer from electron-donating groups to electron-accepting groups within the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Different colors on the map indicate varying electrostatic potentials; regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the aniline (B41778) and piperazine (B1678402) groups, indicating these as likely sites for electrophilic interaction.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. jbcpm.com This method is widely used in drug design to understand the interaction between a ligand and its target protein. impactfactor.org For this compound, docking studies can be performed to investigate its potential binding affinity to various biological targets, such as enzymes or receptors. nih.govsemanticscholar.org The results of these studies, often expressed as a docking score or binding energy, can help to identify this compound as a potential candidate for further development as a therapeutic agent. jbcpm.com The analysis of the docked pose can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Ligand-Receptor Interaction Analysis
Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. impactfactor.org This analysis reveals the specific molecular interactions that stabilize the ligand in the binding pocket, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. impactfactor.org
In studies of analogues containing the 2-(4-methylpiperazin-1-yl) moiety, molecular docking has been crucial for elucidating binding modes. For instance, in an analysis of benzoheterocyclic 4-aminoquinoline (B48711) derivatives, a compound featuring this structural component was shown to form multiple interactions within the target protein's active site. unar.ac.id Although some derivatives did not form conventional hydrogen bonds, their stability was attributed to a combination of other interactions. unar.ac.id These included carbon-hydrogen bonds with residues like Ile112, Pro113, and Gly166, as well as hydrophobic interactions with Met55, Ile112, and Leu119. unar.ac.id Furthermore, multiple pi-alkyl hydrophobic interactions were observed with residues such as Leu46, Ile112, Leu40, and Val195, demonstrating the complex nature of the ligand-receptor binding. unar.ac.id Docking simulations of other related structures have also been used to determine the probable binding model within the active site of targets like cyclin-dependent kinase 2 (CDK2). nih.gov
Prediction of Binding Affinity and Pose
A primary goal of molecular docking is to predict not only the binding pose but also the binding affinity, which is often expressed as a docking score or binding energy. impactfactor.org These scores, typically in negative values, represent the estimated free energy of binding; a more negative value indicates a stronger and more stable interaction between the ligand and the protein. impactfactor.org
In computational studies of analogues, docking scores are used to rank and identify the most promising compounds for further development. For example, a series of designed benzoheterocyclic 4-aminoquinolines derivatives showed improved docking scores compared to their parent compounds. unar.ac.id One particularly stable derivative, h-06, was identified due to its low re-rank score of -163.607 and its formation of four hydrogen bonds. unar.ac.id The initial template for this design, compound H-014, had a re-rank score of -115.423. unar.ac.id In other studies, docking scores for related piperazine-containing compounds have been calculated against targets like E. coli and Candida albicans, with values such as -5.53 Kcal/mol, which were comparable to standard drugs like fluconazole (B54011) (-5.56 Kcal/mol). impactfactor.org
| Compound/Derivative | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |
|---|---|---|---|
| Derivative h-06 (analogue) | Dihydrofolate reductase-thymidylate synthase (DRTS) | -163.607 (re-rank score) | unar.ac.id |
| Compound H-014 (analogue) | Dihydrofolate reductase-thymidylate synthase (DRTS) | -115.423 (re-rank score) | unar.ac.id |
| Synthesized Piperazine Compound (analogue) | E. coli (1KZN) | -5.53 Kcal/mol | impactfactor.org |
| Fluconazole (Reference) | E. coli (1KZN) | -5.56 Kcal/mol | impactfactor.org |
Exploration of Allosteric and Active Site Binding Pockets
Ligands can bind to a protein's primary active site, where the main biological reaction occurs, or to an allosteric site, a secondary location that can modulate the protein's activity. Computational studies are vital for distinguishing between these binding modes. Analogues of this compound have been investigated as potential allosteric modulators. nih.gov
Specifically, a series of analogues of a compound known as I942 were studied for their interaction with Exchange proteins directly activated by cAMP (EPAC). nih.gov These proteins are regulated by the binding of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) to a cyclic nucleotide-binding domain (CNBD). nih.gov The computational models and subsequent NMR experiments revealed that these compounds act as allosteric modulators by binding to the EPAC1-CNBD, influencing the protein's function as a partial agonist. nih.gov This demonstrates that molecules structurally related to this compound can target allosteric sites, offering a different mechanism of action from direct active site inhibition.
Homology Modeling in Ligand-Receptor Studies
Molecular docking studies require a three-dimensional (3D) structure of the target protein. nih.gov When an experimental structure from X-ray crystallography or NMR is unavailable, a computational technique called homology modeling can be used to build a reliable 3D model. nih.govresearchgate.net This method constructs a model of the target protein based on its amino acid sequence and its similarity to a known experimental structure of a related homologous protein (the "template"). nih.govliverpool.ac.uk
This approach is crucial for rational drug design when no crystal structure for an important protein target exists. nih.gov For example, homology modeling has been successfully used to generate 3D structures for targets like the σ1 receptor and Leishmania donovani 24-sterol methyltransferase (LdSMT), which then serve as platforms for virtual screening and docking studies. nih.govliverpool.ac.uk In the study of benzoheterocyclic 4-aminoquinolines, a model of the dihydrofolate reductase-thymidylate synthase (DRTS) protein was used for docking experiments, a scenario where homology modeling is often employed. unar.ac.id The quality and validation of the homology model are critical steps to ensure that the subsequent docking and interaction analyses are accurate and meaningful. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing molecular descriptors (properties derived from the molecular structure), QSAR models can predict the activity of new, unsynthesized compounds, making it a powerful tool for drug discovery. nih.govmdpi.com
QSAR studies have been applied to analogues of this compound to identify promising drug leads. nih.gov In one study, a reliable QSAR model was generated for a series of EPAC-specific allosteric modulators. nih.gov This model demonstrated high reproducibility and was used to predict the binding affinities for a set of new analogues that were not part of the initial model creation. nih.gov The compound with the highest predicted affinity was then synthesized and experimentally validated, confirming the predictive power of the QSAR model. nih.gov Similarly, QSAR models have been developed for other related heterocyclic compounds, correlating cytotoxic activity with various 2D and 3D molecular descriptors and successfully predicting the activity of test sets of compounds. unar.ac.idmdpi.com
| Parameter | Value/Description | Reference |
|---|---|---|
| Number of Molecules (Training Set) | 45 | nih.gov |
| Number of Molecules (Test Set) | 11 | nih.gov |
| Number of Descriptors | ≤ 9 | nih.gov |
| Validation Method | Validated experimentally through fluorescence-based competition assays and NMR. | nih.gov |
| Model Purpose | To serve as an effective screening tool to identify promising EPAC-selective drug leads with enhanced potency. | nih.gov |
Metabolic Pathways and Biotransformation of 5 Methyl 2 4 Methyl 1 Piperazinyl Aniline Analogues
Phase I Metabolic Reactions
Phase I metabolism for this class of compounds primarily involves oxidative processes catalyzed by the cytochrome P450 (CYP) enzyme system and N-dealkylation. nih.govresearchgate.net
Oxidative metabolism is a key pathway for arylpiperazine and aniline (B41778) derivatives. This can occur on either the aromatic aniline ring or the heterocyclic piperazine (B1678402) ring.
Aromatic Ring Hydroxylation : The aniline ring is susceptible to oxidation. Cytochrome P-450 dependent monooxygenation at a non-substituted para-position on an aniline ring typically results in the formation of a para-hydroxylated derivative as the primary metabolite. nih.gov This hydroxylation increases the polarity of the molecule, preparing it for Phase II conjugation. In cases where the para-position is blocked, hydroxylation may occur at other positions on the ring. The resulting hydroxylated metabolites are often excreted as conjugates after Phase II reactions. nih.gov
Piperazine Ring Scission and Hydroxylation : The piperazine ring can undergo several oxidative transformations. One significant pathway involves the hydroxylation of the carbon atom alpha to the tertiary nitrogen atoms within the ring. nih.gov This reaction can lead to the formation of unstable metabolites that may proceed to ring cleavage. nih.gov Another documented pathway is piperazine ring scission, which can result in the formation of reactive aldehyde metabolites. nih.gov These metabolic transformations highlight the piperazine moiety as a key site for Phase I reactions.
| Metabolic Reaction | Description | Key Enzymes | Resulting Metabolites |
| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the aniline aromatic ring, typically at the para-position. nih.govnih.gov | Cytochrome P450 (e.g., CYP2D6) nih.gov | Hydroxylated aniline derivatives |
| Piperazine α-Carbon Hydroxylation | Addition of a hydroxyl (-OH) group to the carbon adjacent to a piperazine nitrogen. nih.gov | Cytochrome P450 nih.gov | Hydroxylated piperazine derivatives |
| Piperazine Ring Scission | Cleavage of the piperazine ring structure. nih.gov | Cytochrome P450 nih.gov | Aldehyde metabolites nih.gov |
N-dealkylation is a common and significant metabolic pathway for numerous drugs containing piperazine moieties, particularly arylpiperazine derivatives. nih.gov This reaction involves the removal of an alkyl group from one of the nitrogen atoms of the piperazine ring.
The process is primarily catalyzed by the CYP3A4 isoenzyme, leading to the formation of 1-aryl-piperazine metabolites. researchgate.netnih.gov For instance, the N-dealkylation of the aliphatic chain attached to a piperazine nitrogen is a documented metabolic route. researchgate.net This cleavage can result in two smaller molecules from the parent drug. researchgate.net These dealkylated metabolites can themselves be pharmacologically active and undergo further biotransformation, such as CYP2D6-dependent oxidation and subsequent conjugation. nih.gov The rate and extent of N-dealkylation can vary significantly among individuals, partly due to genetic variability in the expression and activity of CYP3A4 and CYP2D6 enzymes. nih.gov
Table 1: Examples of N-Dealkylation in Arylpiperazine Drugs
| Parent Drug | Key Metabolic Pathway | Primary Enzyme | Resulting Metabolite | Reference |
|---|---|---|---|---|
| Aripiprazole | N-dealkylation | CYP3A4 | Dichlorophenylpiperazine | nih.gov |
| Trazodone | N-dealkylation | CYP3A4 | Chlorophenylpiperazine | nih.gov |
| Ziprasidone | N-dealkylation | CYP3A4 | 1-(1,2-benzisothiazol-3-yl)-piperazine | researchgate.netnih.gov |
Phase II Metabolic Reactions (e.g., Conjugation Pathways like Glutathione (B108866) Conjugation)
Following Phase I reactions, the modified, more polar metabolites often undergo Phase II conjugation reactions. drughunter.comresearchgate.net Glutathione (GSH) conjugation is a crucial detoxification pathway that protects cells from reactive electrophilic compounds. nih.govyoutube.com This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). drughunter.comnih.gov
The process involves the nucleophilic thiol group of GSH attacking an electrophilic site on the xenobiotic or its metabolite. youtube.comnih.gov This can occur via nucleophilic substitution or addition reactions. youtube.comnih.gov The resulting GSH conjugate is more water-soluble and can be readily eliminated from the body. nih.govencyclopedia.pub These conjugates are often transported into the bile and gut, where they are further processed into mercapturic acids before final excretion in the urine. researchgate.netyoutube.com While typically a detoxification route, GSH conjugation can, in some cases, lead to the formation of more toxic conjugates, a process known as bioactivation. nih.govnih.gov
Metabolites of aniline derivatives, such as benzoquinoneimines, and reactive species formed from piperazine ring metabolism can be substrates for GSH conjugation. nih.govrsc.org
Table 2: Steps in Glutathione Conjugation and Mercapturic Acid Formation
| Step | Process | Enzyme(s) Involved | Outcome |
|---|---|---|---|
| 1 | Conjugation of the drug/metabolite with GSH. youtube.com | Glutathione S-Transferase (GST) | Formation of a glutathione conjugate. youtube.com |
| 2 | Removal of the glutamyl residue. youtube.com | γ-Glutamyl Transpeptidase | Formation of a cysteinyl-glycine conjugate. |
| 3 | Removal of the glycinyl residue. researchgate.net | Dipeptidases | Formation of a cysteine conjugate. researchgate.net |
| 4 | N-acetylation of the cysteine conjugate. researchgate.netyoutube.com | N-Acetyltransferase | Formation of a mercapturic acid, which is then excreted. youtube.com |
Formation of Reactive Metabolites and Bioactivation Mechanisms
Bioactivation is the metabolic conversion of a xenobiotic to a chemically reactive metabolite. nih.gov These reactive species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.govchemistrysteps.com Both the aniline and piperazine moieties in analogues of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline can be sources of reactive metabolites.
Aniline Bioactivation : The aniline functional group is a well-known toxicophore. nih.gov Oxidation of the aniline ring can lead to the formation of reactive intermediates. For example, aniline derivatives with a fluorine substituent at the para-position can be directly bioactivated by cytochrome P-450 to a reactive benzoquinoneimine. nih.gov Other aniline compounds can be oxidized to form p-iminoquinones, which are electrophilic and can react with cellular nucleophiles. nih.gov
Piperazine Bioactivation : The piperazine ring is also a site for bioactivation. nih.govrsc.org A common mechanism involves the hydroxylation of the α-carbon to a piperazine nitrogen, which can lead to the formation of an unstable iminium intermediate. nih.govrsc.org These reactive iminium ions can be "trapped" in vitro using nucleophiles like potassium cyanide (KCN), which forms a stable cyano adduct that can be identified by mass spectrometry. rsc.orgrsc.org Additionally, piperazine ring scission can generate reactive aldehydes. nih.gov
Table 3: Common Reactive Metabolites from Aniline and Piperazine Moieties
| Precursor Moiety | Bioactivation Pathway | Reactive Metabolite | Reference |
|---|---|---|---|
| Aniline | P450-dependent oxidation | Benzoquinoneimine / Iminoquinone | nih.govnih.gov |
| Piperazine | α-Carbon hydroxylation | Iminium ion | nih.govrsc.org |
| Piperazine | Ring scission | Aldehyde | nih.gov |
Metabolic Stability and Degradation Pathways
Metabolic stability is a measure of how susceptible a compound is to biotransformation. It is a critical parameter in drug design, as low stability can lead to poor bioavailability and a short duration of action. The degradation pathways of a compound are directly linked to its metabolic stability.
For piperazine-containing compounds, structural modifications can significantly alter their metabolic fate. For example, replacing a piperazine ring with a piperidine (B6355638) ring has been shown to improve metabolic stability in rat liver microsomes for certain compounds. nih.gov The chemical environment around the piperazine ring is also crucial; the presence of two electron-withdrawing carbonyl groups attached to the piperazine nitrogens in the drug olaparib (B1684210) prevents its bioactivation. nih.gov Similarly, blocking potential sites of metabolism, such as by removing a labile methyl group or introducing steric hindrance, can reduce the formation of reactive metabolites and enhance stability. nih.govresearchgate.net
Table 4: Strategies to Modulate Metabolic Stability of Piperazine Analogues
| Strategy | Mechanism | Example | Reference |
|---|---|---|---|
| Ring System Modification | Replacing the piperazine ring with a more stable heterocycle. | Replacing piperazine with piperidine improved stability. | nih.gov |
| Electronic Modification | Attaching electron-withdrawing groups to the piperazine nitrogens. | Carbonyl groups on olaparib's piperazine prevent bioactivation. | nih.gov |
| Steric Hindrance | Blocking a metabolically labile site with a bulky group. | A methyl group can sterically block α-carbon hydroxylation. | nih.gov |
| Isosteric Replacement | Replacing a hydrogen at a labile position with a more stable atom. | Replacing α-carbon hydrogen with fluorine can reduce toxicity. | nih.gov |
| Removal of Labile Groups | Deleting a group that is a primary site of oxidative attack. | Removing a 5'-methyl group from an isoxazole (B147169) prevented reactive metabolite formation. | researchgate.net |
Toxicological Considerations and Mechanisms of Action of 5 Methyl 2 4 Methyl 1 Piperazinyl Aniline Analogues
Mechanisms of Toxicity
The toxicity of many aromatic amines is not due to the parent compound itself but rather to the formation of reactive metabolites through metabolic activation. This process, known as bioactivation, is a key mechanism of toxicity for this class of compounds.
A primary mechanism of toxicity for aromatic amines is their metabolic activation to electrophilic intermediates that can covalently bind to cellular macromolecules such as DNA and proteins. This process is initiated by the N-oxidation of the exocyclic amine group by cytochrome P450 enzymes, leading to the formation of N-hydroxy metabolites. nih.gov These intermediates can be further activated to highly reactive arylnitrenium ions. nih.govresearchgate.net
These electrophilic species can then form adducts with nucleophilic sites on proteins and DNA. nih.gov The covalent binding to proteins can impair their normal physiological functions or trigger immune-mediated responses, contributing to cellular damage and organ toxicity. usf.edu The formation of DNA adducts is a critical event in the initiation of carcinogenesis, as it can lead to mutations if not repaired. nih.gov The bioactivation of aromatic amines is a complex process influenced by various enzymes, and the liver is a primary site for this metabolic activity. nih.gov
In Vitro Toxicity Assays (e.g., Cytotoxicity in Normal Cell Lines)
In vitro toxicity assays are crucial for evaluating the cytotoxic potential of chemical compounds. For pharmaceutical development, it is important that a compound shows selective toxicity towards target cells (e.g., cancer cells) while exhibiting minimal effects on normal, healthy cells. Several studies on piperazine (B1678402) derivatives have included assessments of their cytotoxicity against normal cell lines to determine their selectivity.
For instance, a study on a series of arylpiperazine derivatives designed as potential anticancer agents evaluated their cytotoxicity against three human prostate cancer cell lines and, importantly, against the normal human epithelial prostate cell line RWPE-1. mdpi.com While some compounds showed potent activity against the cancer cell lines, they also exhibited cytotoxicity towards the normal RWPE-1 cells, indicating a lack of selectivity. mdpi.com
In another study, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were assessed for their cytotoxicity against the normal fibroblast cell line 3T3. nih.gov The results indicated that these compounds showed only minor toxicity to the normal cells at a concentration of 1 µg/mL, suggesting a good safety profile for potential bio-imaging applications. nih.gov
Similarly, research on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated that the most active compounds against various cancer cell lines were significantly less cytotoxic to the normal breast epithelial cell line MCF 10A, indicating a degree of cancer cell selectivity.
The table below summarizes findings from studies on piperazine analogues, illustrating the assessment of cytotoxicity in normal cell lines.
| Compound Class | Normal Cell Line | Observed Cytotoxicity | Reference |
| Arylpiperazine derivatives | RWPE-1 (human epithelial prostate) | Some compounds exhibited cytotoxicity, indicating a lack of selectivity. | mdpi.com |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 3T3 (mouse fibroblast) | Minor toxicity observed at 1 µg/mL, suggesting good cytocompatibility. | nih.gov |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | MCF 10A (human breast epithelial) | The most active anticancer compounds were two to three times less cytotoxic to normal cells. |
These examples highlight the importance of evaluating the effects of piperazine-containing compounds on normal cells to understand their potential for off-target toxicity. While specific data for 5-Methyl-2-(4-methyl-1-piperazinyl)aniline is absent, the general principles of aromatic amine bioactivation and the findings from cytotoxicity studies of its analogues provide a framework for understanding its potential toxicological profile.
Analytical Methodologies for 5 Methyl 2 4 Methyl 1 Piperazinyl Aniline and Its Metabolites
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline, providing the necessary separation from matrix components and related substances. The choice of technique depends on the analyte's properties and the analytical objective, whether it is qualitative identification or precise quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. rsc.org For piperazine (B1678402) derivatives, HPLC coupled with various detectors is a common approach. nih.govresearchgate.net
UV-Vis Detection: HPLC with Ultraviolet-Visible (UV-Vis) detection, such as a Diode-Array Detector (DAD), is a widely available method. researchgate.net However, for trace analysis of compounds with weak UV absorption, chemical derivatization may be necessary to form a derivative with strong UV activity. researchgate.net
Fluorescence Detection (FLD): When high sensitivity is required, HPLC with fluorescence detection can be employed. This method often involves pre-column derivatization with a fluorescent tag to enhance the analyte's detection signal. researchgate.net
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and structural information, making it a powerful tool for identification. rsc.orgnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, offering definitive confirmation of the analyte's identity. rsc.org
Table 1: Comparison of HPLC Detection Methods
| Detector | Principle | Advantages | Considerations |
|---|---|---|---|
| UV-Vis | Measures the absorption of light by the analyte. researchgate.net | Robust, widely available, suitable for quantitative analysis. | Moderate sensitivity; requires the analyte to have a chromophore. researchgate.net |
| Fluorescence | Measures the light emitted by a fluorescent analyte after excitation. | Very high sensitivity and selectivity. researchgate.net | Requires the analyte to be naturally fluorescent or derivatized with a fluorescent tag. researchgate.net |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. rsc.org | High sensitivity and specificity; provides molecular weight and structural information. rsc.orgnih.gov | Higher instrument cost and complexity. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying and quantifying volatile and thermally stable compounds. nih.gov It is a chosen method for the analysis of piperazine-type drugs due to its wide availability and ability to provide a complete chemical characterization of samples. rsc.org The method typically involves a simple solvent extraction followed by direct analysis. rsc.org GC-MS is particularly effective in separating isomers, which can have similar chemical properties, and providing distinct mass spectra for unambiguous identification. rsc.org Purity analysis of related piperazine compounds is also commonly performed using gas chromatography. tcichemicals.com
Table 2: Typical GC-MS Instrumental Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5-ms capillary column (30 m x 0.25 mm i.d. x 0.25 µm) | nih.gov |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min | nih.govrsc.org |
| Inlet Temperature | 260 - 300 °C | nih.govrsc.org |
| Oven Program | Initial temp 60°C, ramped to 280°C | rsc.org |
| Injection Mode | Splitless or Split (e.g., 20:1) | nih.govrsc.org |
| MS Transfer Line Temp | 280 °C | rsc.org |
| MS Source Temp | 230 °C | rsc.org |
For highly sensitive and selective quantitative analysis, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. rsc.orgmdpi.com This method uses a triple quadrupole mass spectrometer, which enhances specificity by monitoring a specific fragmentation of the parent analyte ion into a product ion. nih.gov This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for precise quantification at very low levels. nih.govmdpi.com Methods are developed and validated to ensure specificity, accuracy, precision, and to determine the limit of detection (LOD) and limit of quantification (LOQ). mdpi.com For instance, the LOQ for a related piperazine compound in methanol was established at 5 ng/mL, which is well below regulatory limits for impurities. mdpi.com
Table 3: Example Validation Data for Related Piperazine Compounds via LC-MS/MS
| Parameter | Result | Analyte/Matrix | Reference |
|---|---|---|---|
| Linearity (R²) | ≥0.999 | 1-Methyl-4-nitrosopiperazine | mdpi.com |
| Accuracy (Recovery) | 100.38 ± 3.24% | 1-Methyl-4-nitrosopiperazine | mdpi.com |
| Intermediate Precision (RSD) | 2.52% | 1-Methyl-4-nitrosopiperazine | mdpi.com |
| Limit of Quantification (LOQ) | 5 ng/mL (0.5 ppm) | 1-Methyl-4-nitrosopiperazine in Methanol | mdpi.com |
| Limit of Detection (LOD) | 2.5 - 5.0 µg/mL | Various Piperazines | rsc.org |
Sample Preparation and Extraction Procedures (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Derivatization)
Effective sample preparation is a critical prerequisite for reliable analysis, aiming to convert a complex sample matrix into a solution suitable for the chosen analytical instrument. scispace.com The process is tailored to the final analysis, considering the instrumentation and required accuracy. scispace.com
Solid-Phase Extraction (SPE): SPE is a widely used technique that has often replaced traditional liquid-liquid extraction. scispace.com It is used for the extraction, concentration, and cleanup of analytes from liquid samples by partitioning them between a solid phase and the liquid sample matrix. scispace.com SPE offers several advantages, including higher and more reproducible recoveries, reduced use of organic solvents, and the potential for automation. scispace.com Online SPE can be directly coupled with LC-MS/MS systems to analyze metabolites in biological fluids like urine. nih.gov
Liquid-Liquid Extraction (LLE): This classic technique involves the separation of a compound based on its differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. rsc.org The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral form, facilitating its transfer into the organic solvent. rsc.org
Derivatization: This process involves chemically modifying the analyte to enhance its properties for analysis. For example, derivatization can be used to increase a compound's volatility for GC-MS analysis or to attach a chromophore or fluorophore to improve its detection in HPLC-UV or HPLC-FLD systems, respectively. researchgate.net
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a powerful separation technique that offers high resolution and requires only small sample volumes. nih.gov The method separates analytes based on their electrophoretic mobility in an electric field within a narrow capillary. acs.org While specific applications for this compound are not detailed in the available literature, CE is a proven method for analyzing related molecules and metabolites. nih.govnih.gov For detection, especially at low concentrations, analytes are often derivatized with a fluorescent marker, allowing for sensitive laser-induced fluorescence detection. nih.gov This approach has been successfully used to quantify DNA methylation levels by separating enzymatically hydrolyzed and fluorescently labeled nucleotides. nih.gov CE can also be employed to assess changes in the electrophoretic mobility of a target molecule upon binding, providing insights into interactions. acs.org
Immunochromatographic Assays (e.g., Fluorescence-based)
Immunochromatographic assays are rapid testing platforms that utilize the specific recognition between an antibody and its target antigen for detection. In a fluorescence-based assay, the detection antibody is labeled with a fluorescent molecule. The presence of the target analyte in a sample leads to the formation of an antibody-antigen complex, which is captured at a specific test line on a membrane, generating a fluorescent signal that can be quantitatively measured. While this technology is widely used for rapid diagnostics, specific immunochromatographic assays developed for this compound are not described in the reviewed scientific literature.
Method Validation Parameters (e.g., Sensitivity, Selectivity, Linearity, Accuracy, Precision)ijpscr.info
The validation of bioanalytical methods is crucial to ensure the reliability and reproducibility of results for the quantification of this compound and its metabolites in various biological matrices. scielo.br Validation is performed according to guidelines set by regulatory authorities, assessing several key parameters to demonstrate that the method is suitable for its intended purpose. ijpca.orgrjptonline.org While specific validation data for this compound is not extensively available in public literature, the validation parameters for analogous compounds, particularly tyrosine kinase inhibitors (TKIs) and other N-phenylpiperazine derivatives, provide a strong indication of the expected performance of a well-developed analytical method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsemanticscholar.orglcms.cz
Sensitivity
Sensitivity is determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. rjptonline.org For TKIs and similar molecules analyzed by LC-MS/MS, LLOQs are typically in the low nanogram per milliliter (ng/mL) range, which is essential due to the low concentrations often found in biological samples. scielo.brnih.gov
For instance, a validated method for the TKI EAI045 and its metabolite established a linear calibration range of 2–2,000 ng/mL. semanticscholar.org Another study for Imatinib (B729) and its metabolite reported a detection limit of 10 ng/mL in plasma. scielo.br In a method developed for 47 different synthetic dyes, the LOQ ranged from 0.06 to 4.09 ng/mL, with LODs in the range of 0.02 to 1.35 ng/mL. nih.gov For the determination of nitroimidazole drugs, decision limits (CCα) and detection capabilities (CCβ) were found to be between 0.29–0.44 µg/kg and 0.36–0.54 µg/kg, respectively. mdpi.com
Selectivity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. ijpca.org In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using techniques like multiple reaction monitoring (MRM). mdpi.com Validation of selectivity involves analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and its internal standard. ijpca.org A properly validated method will show no significant interference in the blank chromatograms. ijpca.org
Linearity
Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical method over a defined range. It is typically evaluated by analyzing a series of calibration standards and assessing the data using a linear regression model. mdpi.com A high correlation coefficient (r²) is indicative of a good fit. For bioanalytical methods, the correlation coefficient is generally expected to be greater than 0.99. nih.govmdpi.com
A validation study for nitroimidazoles confirmed the linearity of calibration curves with r values typically greater than 0.99. mdpi.com
In the analysis of synthetic dyes, calibration curves demonstrated good linearity with r² > 0.993. nih.gov
A method for 1-Methyl-4-nitrosopiperazine (MNP) showed a coefficient of determination (R²) of ≥0.999.
Accuracy
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically determined by replicate analysis of samples containing known amounts of the analyte (quality control samples) and is expressed as the percentage of recovery. rjptonline.org
The accuracy for the TKI EAI045 was reported to be between 91.1% and 107.6%, while for its metabolite, it was between 87.6% and 100.6%. semanticscholar.org In another study, the recovery of two different compounds was found to be 99.5% and 99.7%. rjptonline.org A method for various pharmaceuticals reported recoveries ranging from 81.8% to 114.1%. nih.gov For the nitrosamine MNP, recoveries were in the range of 100.38 ± 3.24%.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). scielo.br Precision is evaluated at two levels:
Intra-day precision (Repeatability): Assesses the precision over a short period of time with the same operator and equipment.
Inter-day precision (Intermediate Precision): Evaluates the precision over a longer period, often on different days, to account for variations.
For the analysis of Imatinib and its metabolite, the intra-day precision (CV) in plasma ranged from 1.74% to 8.60% and 1.45% to 8.87%, respectively. The inter-day precision was 8.31% and 6.88% for the two compounds. scielo.br A study on EAI045 showed precision values between 2.0% and 7.5% for the parent drug and 2.2% and 12.1% for its metabolite. semanticscholar.org Another validation reported repeatability and intermediate precision in the ranges of 4-12% and 2-9%, respectively. mdpi.com
Summary of Typical Method Validation Parameters
| Parameter | Common Method | Acceptance Criteria | Example Data (from analogous compounds) |
|---|---|---|---|
| Sensitivity | LC-MS/MS | LLOQ should be determined with acceptable precision and accuracy. | LLOQ: 0.06 - 10 ng/mL scielo.brnih.gov |
| Selectivity | Analysis of blank matrix | No significant interfering peaks at the analyte's retention time. | No interference observed in blank chromatograms. ijpca.org |
| Linearity | Calibration curve analysis | Correlation coefficient (r²) > 0.99 | r² ≥ 0.993 - 0.999 nih.gov |
| Accuracy | Recovery of spiked samples | Typically 85-115% (or 80-120% at LLOQ) | 81.8% - 114.1% semanticscholar.orgnih.gov |
| Precision | Replicate analysis of QC samples | RSD or CV ≤ 15% (or ≤ 20% at LLOQ) | Intra-day: 1.45% - 8.87% Inter-day: 2% - 12.1% scielo.brsemanticscholar.orgmdpi.com |
Chemical Transformations and Derivative Synthesis of 5 Methyl 2 4 Methyl 1 Piperazinyl Aniline
Functionalization of the Aniline (B41778) Moiety
The aniline portion of 5-methyl-2-(4-methyl-1-piperazinyl)aniline is a primary site for chemical modification. The amino group (-NH₂) is a key reaction center, enabling the synthesis of a variety of derivatives through reactions such as acylation and urea (B33335) formation.
One common transformation is the acylation of the aniline's amino group. This reaction typically involves treating the parent compound with acyl chlorides or acid anhydrides to form amide derivatives. ambeed.com For instance, reaction with ethanoyl chloride in the presence of a suitable catalyst would yield an acetamide (B32628) derivative. This functionalization can alter the electronic properties and steric bulk of the molecule, influencing its biological activity.
Another significant functionalization is the synthesis of urea derivatives. This can be achieved by reacting the aniline with isocyanates or by using phosgene-free methods, such as reacting the amine with carbon dioxide or with phenyl carbamates. psu.edugoogle.com These reactions lead to the formation of N,N'-substituted ureas, which are prominent scaffolds in medicinal chemistry, known for their roles as kinase inhibitors and other therapeutic agents. google.comresearchgate.net The synthesis of urea derivatives from various amines and CO2 can proceed under catalyst-free conditions at elevated temperatures and pressures, offering a direct route to these valuable compounds. psu.edu
Table 1: Examples of Aniline Moiety Functionalization Reactions
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Acylation | Acyl Halides (e.g., RCOCl) | N-Aryl Amides |
| Acylation | Acid Anhydrides (e.g., (RCO)₂O) | N-Aryl Amides |
| Urea Formation | Isocyanates (e.g., RNCO) | N,N'-Substituted Ureas |
Modifications of the Piperazine (B1678402) Ring
The piperazine ring in this compound offers another key site for synthetic diversification. nih.gov The tertiary amine within the ring can be modified, and the secondary amine, which would be present after demethylation, provides a handle for further substitution.
Common modifications of the N-methylpiperazine group include N-alkylation and N-acylation. nih.gov While the existing methyl group at the N-4 position makes direct alkylation result in a quaternary salt, a more common strategy involves starting with a precursor like 1-(4-amino-2-methylphenyl)piperazine and then introducing various substituents at the N-4 position. These reactions are typically performed by treating the piperazine with alkyl halides, benzyl (B1604629) halides, or other electrophiles in the presence of a base. nih.gov
N-demethylation of the piperazine ring is another potential transformation. This process, which can be achieved through various chemical methods, would yield the corresponding secondary amine, 5-methyl-2-(piperazin-1-yl)aniline. This demethylated derivative is a crucial intermediate, as the newly formed N-H bond can readily react with a wide array of electrophiles. nih.gov This allows for the introduction of diverse functional groups, including alkyl, acyl, and sulfonyl moieties, significantly expanding the chemical space accessible from the parent molecule. ambeed.com For example, reaction with various reagents can lead to 4-substituted-1-phenylpiperazine derivatives. nih.gov
Table 2: Potential Modifications of the Piperazine Ring
| Modification Type | Starting Material | Reagent Examples | Resulting Moiety |
|---|---|---|---|
| N-Alkylation | 1-(4-amino-2-methylphenyl)piperazine | Alkyl halides (e.g., R-Br) | N-Alkylpiperazine |
| N-Benzylation | 1-(4-amino-2-methylphenyl)piperazine | Benzyl halides (e.g., Bn-Cl) | N-Benzylpiperazine |
| N-Acylation | 1-(4-amino-2-methylphenyl)piperazine | Acyl chlorides (e.g., RCOCl) | N-Acylpiperazine |
Development of Hybrid Molecules
This compound and its close analogs are valuable building blocks in the "hybrid pharmacophore" approach to drug design. researchgate.net This strategy involves combining this aniline-piperazine scaffold with other known pharmacologically active motifs to create new hybrid molecules with potentially enhanced or novel biological activities. chemimpex.comchemimpex.com This approach has been particularly successful in the development of kinase inhibitors for cancer therapy. nih.govnih.gov
For example, the 4-(4-methyl-1-piperazinyl)aniline fragment is a common feature in a number of potent and selective kinase inhibitors. chemimpex.com It is often linked to various heterocyclic core structures, such as quinolines, pyrrolo[2,1-f] lookchem.comnih.govnih.govtriazines, or benzonaphthyridinones. researchgate.netnih.govnih.gov In these hybrid molecules, the aniline nitrogen often forms a crucial hydrogen bond or acts as a linker to the core heterocycle, while the piperazine moiety frequently extends into a solvent-exposed region, where it can be modified to fine-tune physicochemical properties like solubility and cell permeability. nih.gov
The synthesis of these complex hybrids typically involves multi-step reaction sequences. A common synthetic route involves the coupling of the aniline building block with a halogenated or otherwise activated heterocyclic core, often through a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction. mdpi.com The resulting intermediate can then undergo further modifications. The development of Torin1, a potent mTOR inhibitor, involved linking a substituted aniline to a tricyclic benzonaphthyridinone core, with the piperazine moiety being further acylated to optimize potency and selectivity. nih.gov Similarly, the PI3K alpha inhibitor CYH33 features a piperazine group linked to a pyrrolo[2,1-f] lookchem.comnih.govnih.govtriazine core. nih.gov
Table 3: Examples of Hybrid Molecules Derived from Aniline-Piperazine Scaffolds
| Hybrid Molecule Class | Core Heterocycle Example | Therapeutic Target Example |
|---|---|---|
| Anticancer Agents | Quinoline | Breast Cancer Cell Lines |
| Kinase Inhibitors | Benzo[h] nih.govresearchgate.netnaphthyridinone | mTOR |
| Kinase Inhibitors | Pyrrolo[2,1-f] lookchem.comnih.govnih.govtriazine | PI3Kα |
Potential Therapeutic Applications and Future Research Directions
Role as a Pharmaceutical Intermediate
5-Methyl-2-(4-methyl-1-piperazinyl)aniline is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, most notably kinase inhibitors. cjph.com.cnchemimpex.com Its unique structure facilitates the creation of complex molecules with specific biological activities. chemimpex.com The presence of a primary aromatic amine and a tertiary amine within the piperazine (B1678402) ring allows for versatile chemical modifications, making it an ideal starting material for drug development.
One of the most significant applications of this compound is in the synthesis of quizartinib (B1680412), a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of Acute Myeloid Leukemia (AML). cjph.com.cn The synthesis of quizartinib and other kinase inhibitors often involves the strategic modification of the this compound core to optimize binding affinity and selectivity for the target kinase. nih.gov The commercial availability of this intermediate facilitates research and development in the field of oncology and other areas where kinase signaling plays a critical role. jk-sci.comsigmaaldrich.com
Exploration in Specific Disease Areas
The this compound scaffold and its derivatives have been investigated for their therapeutic potential in several key disease areas.
Cancer: The primary therapeutic application of derivatives of this compound is in oncology. The core structure is integral to a number of kinase inhibitors targeting pathways frequently dysregulated in cancer. nih.gov
FLT3 Inhibition: As previously mentioned, this compound is a key building block for quizartinib, a highly selective inhibitor of FLT3, which is often mutated in AML. cjph.com.cnmdpi.com The development of FLT3 inhibitors is a major focus in the treatment of this aggressive cancer. nih.gov
PI3K Inhibition: Derivatives of this scaffold have been explored as inhibitors of the PI3K/AKT/mTOR pathway, which is commonly overactive in many human cancers. For instance, novel pyrrolo[2,1-f] cjph.com.cnscielo.org.zanih.govtriazines incorporating a modified piperazine moiety have been designed as selective PI3Kα inhibitors. nih.gov
Other Kinase Targets: The versatility of the piperazine-aniline structure allows for its incorporation into inhibitors of other kinases implicated in cancer, such as those involved in cell proliferation and survival. scielo.org.zanih.gov For example, novel vindoline-piperazine conjugates have shown significant antiproliferative effects on various human tumor cell lines. nih.gov
Infectious Diseases: While direct studies on the antimicrobial properties of this compound are limited, the broader class of piperazine-containing compounds has demonstrated significant potential in combating infectious agents.
Antibacterial Activity: Novel 4-piperazinylquinoline hybrid derivatives have shown promising activity against Staphylococcus aureus. mdpi.comnih.gov The incorporation of a piperazine moiety is a common strategy in the design of new antibacterial agents. mdpi.com Thiazolidinones containing an N-methyl piperazine have also been synthesized and shown to possess antimicrobial activity. biotech-asia.org Research into 2-methyl-5-nitroaniline (B49896) derivatives has also yielded compounds with antimicrobial effects against various bacteria. researchgate.net
Antiviral and Antifungal Potential: Piperazine derivatives are known to exhibit a wide range of biological activities, including antiviral and antifungal properties. mdpi.com This suggests that derivatives of this compound could be explored for these applications.
CNS Disorders: The piperazine ring is a well-established pharmacophore in drugs targeting the central nervous system (CNS). chemimpex.com
Antipsychotic Activity: Piperazine-substituted benzoxazole (B165842) derivatives have been synthesized and evaluated as multi-target antipsychotics, showing affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.gov
Neuroprotective Potential: The structural motif of piperazine is found in compounds being investigated for the treatment of neurodegenerative diseases, suggesting a potential avenue for the exploration of this compound derivatives. mdpi.com
Metabolic Disorders: Recent research has highlighted the potential of piperazine derivatives in the management of metabolic disorders like diabetes and obesity.
GPR119 Agonists: A series of fused-pyrimidine derivatives containing a piperazine moiety, structurally related to this compound, have been identified as novel GPR119 agonists. These compounds have shown potential for the treatment of type 2 diabetes and obesity by improving glucose tolerance and promoting insulin (B600854) secretion. nih.gov
Pyruvate Dehydrogenase Kinase (PDK) Inhibition: Novel compounds acting as PDK inhibitors, which could be a therapeutic approach for conditions with elevated blood lactate (B86563) levels, have been designed based on structures that can be derived from piperazine-containing anilines. uliege.be
Design of Next-Generation Analogues
The development of next-generation analogues based on the this compound scaffold is an active area of research. The primary goal is to enhance therapeutic efficacy, improve selectivity, and overcome drug resistance.
Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. By systematically modifying different parts of the parent compound, researchers can identify key structural features responsible for its biological activity. For example, in the context of kinase inhibitors, modifications to the piperazine ring and the aniline (B41778) substituent can significantly impact potency and selectivity. nih.gov The design of novel FLT3 inhibitors often involves replacing or modifying parts of existing inhibitor structures to improve their binding to the target and their pharmacokinetic properties. nih.govmdpi.com
Integration with Advanced Drug Discovery Platforms
The this compound scaffold is well-suited for integration with modern drug discovery platforms, which often employ computational and high-throughput screening methods.
In Silico Design and Docking: Computational tools are used to predict the binding of virtual libraries of compounds based on the this compound scaffold to specific protein targets. This rational design approach helps in prioritizing the synthesis of molecules with the highest probability of being active. ebyu.edu.tr Molecular docking studies have been used to understand the interaction of piperazine-containing compounds with their biological targets. ebyu.edu.tr
Combinatorial Chemistry: The versatile nature of the this compound core makes it an excellent candidate for combinatorial chemistry approaches. This allows for the rapid generation of large libraries of diverse analogues, which can then be screened for activity against a wide range of biological targets.
Fragment-Based Drug Discovery: The piperazine-aniline moiety can be considered a valuable fragment in fragment-based drug discovery (FBDD). By identifying the binding of this core fragment to a target protein, it can be elaborated and optimized to develop potent and selective inhibitors.
The continued exploration of this compound and its derivatives through these advanced platforms holds significant promise for the discovery of novel therapeutics for a multitude of diseases.
Q & A
Q. What are the common synthetic routes for 5-Methyl-2-(4-methyl-1-piperazinyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer: A widely used method involves coupling reactions, such as the Suzuki-Miyaura cross-coupling, where a boronate ester intermediate (e.g., 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) reacts with a halogenated precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like DME, with a base such as Cs₂CO₃ . Yields depend on catalyst loading (0.05–0.1 equiv), temperature (80–100°C), and stoichiometric ratios. Alternative routes include nucleophilic substitution of halogenated anilines with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF) . Typical yields range from 60% to 85%, with purity confirmed via HPLC (>97%) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, aromatic protons adjacent to the piperazinyl group exhibit downfield shifts (δ 6.5–7.2 ppm), while methyl groups on piperazine resonate at δ 2.2–2.5 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 191.27 for the free base) .
- HPLC: Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm), ensuring >95% purity for biological assays .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer:
- Storage: Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential dust inhalation risks .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can the Suzuki-Miyaura cross-coupling be optimized to enhance regioselectivity in synthesizing piperazinyl-substituted anilines?
- Methodological Answer:
- Catalyst Screening: Use Pd(OAc)₂ with bidentate ligands (e.g., XPhos) to improve coupling efficiency and reduce homocoupling by-products .
- Solvent Effects: DME or toluene enhances solubility of boronate esters, while adding 10% H₂O improves phase transfer in biphasic systems .
- Temperature Control: Lower temperatures (60–80°C) minimize decomposition of sensitive intermediates, confirmed by in-situ FTIR monitoring .
Q. What mechanistic insights explain the role of the piperazinyl group in modulating biological activity?
- Methodological Answer:
- Structure-Activity Relationship (SAR): The piperazinyl group enhances solubility via protonation at physiological pH, improving blood-brain barrier penetration in CNS-targeted drugs .
- Pharmacokinetics: Metabolic stability assays (e.g., liver microsomes) show that N-methylation reduces CYP450-mediated oxidation compared to unsubstituted piperazine derivatives .
- Computational Modeling: DFT calculations predict H-bonding interactions between the piperazinyl NH and target proteins (e.g., serotonin receptors), validated by crystallography .
Q. How do conflicting data on catalytic methylation efficiency arise, and how can they be resolved?
- Methodological Answer:
- Contradiction Source: Discrepancies in reported yields (40–90%) for Ru-catalyzed methylation using methanol may stem from trace moisture deactivating catalysts .
- Resolution: Pre-dry solvents over molecular sieves and employ Schlenk techniques for anhydrous conditions. Monitor reaction progress via GC-MS to identify intermediates .
- Alternative Catalysts: Compare cyclometalated Ru complexes with Pd/C systems under H₂ pressure to assess selectivity for N- vs. C-methylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
